5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound with a unique structure that combines bromophenyl, cyclopentylsulfanyl, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromophenyl, cyclopentylsulfanyl, and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, cyclopentylthiol, and trifluoromethylbenzene under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups may interact with hydrophobic pockets in proteins, while the cyclopentylsulfanyl group can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with different substituents. For example:
5-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and interactions.
5-(4-bromophenyl)-2-(cyclohexylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole: This compound has a cyclohexyl group instead of a cyclopentyl group, which may influence its steric properties and interactions. The uniqueness of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF3N2S/c22-16-10-8-14(9-11-16)19-13-26-20(28-18-6-1-2-7-18)27(19)17-5-3-4-15(12-17)21(23,24)25/h3-5,8-13,18H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENRKUFNSDCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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